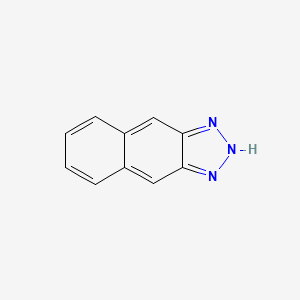

1H-Naphtho(2,3-d)triazole

概要

説明

1H-Naphtho(2,3-d)triazole is an organic compound with the molecular formula C10H7N3 and a molecular weight of 169.1827. It is a heterocyclic compound that contains a triazole ring fused to a naphthalene moiety.

準備方法

Synthetic Routes and Reaction Conditions: 1H-Naphtho(2,3-d)triazole can be synthesized through a metal-free domino [3 + 2] cycloaddition reaction. This method involves the use of easily available starting materials under mild reaction conditions, ensuring good atom economy and eco-friendly characteristics . The reaction typically involves the cycloaddition of azides and alkynes to form the triazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the metal-free cycloaddition approach provides a scalable and efficient route for its synthesis. The use of mild reaction conditions and readily available starting materials makes this method suitable for large-scale production .

化学反応の分析

Cycloaddition Reactions

The triazole ring is commonly synthesized via [3+2] cycloaddition between azides and alkynes or their equivalents. For naphtho-triazole derivatives, metal-free approaches are preferred to avoid contamination and enhance sustainability:

Mechanistic Insight :

-

The reaction proceeds via cesium-chelated Z-enolate intermediates, facilitating regioselective [3+2] cyclization .

-

β-Ketophosphonates act as dipolarophiles, reacting with azides to form triazoline intermediates, followed by elimination .

Nucleophilic Substitution

The electron-deficient triazole ring undergoes nucleophilic attack, enabling derivatization:

Key Findings :

-

Only one carbonyl group in naphtho-triazole dione oxides reacts with hydroxylamine, confirmed by X-ray crystallography .

-

Acylated oximes exhibit submicromolar cytotoxicity against colon and breast cancer cells .

Regioselective Alkylation

Alkylation at the triazole nitrogen is critical for tuning biological activity:

| Substrate | Alkylating Agent | Conditions | Yield | Biological Activity (IC₅₀) |

|---|---|---|---|---|

| 1-Phenyl derivative | 3-Chloro-4-fluorophenyl azide | Cs₂CO₃/DMSO, 60°C | 95% | IDO1: 5 nM, TDO: 4 nM |

Structure-Activity Relationship (SAR) :

-

Electron-withdrawing substituents (e.g., -F, -Cl) at the phenyl group enhance inhibitory potency against IDO1/TDO enzymes .

Reaction with Biological Targets

1H-Naphtho[2,3-d]triazole derivatives interact with biomolecules, though mechanisms differ from classical quinones:

Comparative Reactivity of Analogues

| Compound | Structural Feature | Reactivity Difference |

|---|---|---|

| 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid | 1,2,4-Triazole isomer | Higher metabolic stability but reduced anticancer activity compared to 1,2,3-triazoles. |

| 4-(Benzothiazol-2-ylmethyl)benzoic acid | Benzothiazole moiety | Superior anti-inflammatory activity due to sulfur heteroatom. |

Key Challenges and Optimizations

科学的研究の応用

Cancer Therapy

1H-Naphtho(2,3-d)triazole derivatives have been investigated for their potential as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), both of which are implicated in immunosuppression within the tumor microenvironment. A study reported that a specific derivative, 1-(3-chloro-4-fluorophenyl)-6-fluoro-1H-naphtho(2,3-d)triazole-4,9-dione, exhibited potent inhibitory activity against IDO1 and TDO with IC50 values of 5 nM and 4 nM respectively. This compound demonstrated significant anti-tumor activity in vivo without observable toxicity in mouse models .

Table 1: Inhibitory Activities of Naphtho(2,3-d)triazole Derivatives

| Compound Name | Target Enzyme | IC50 (nM) | In Vivo Activity |

|---|---|---|---|

| Compound 38 | IDO1 | 5 | Significant |

| Compound 38 | TDO | 4 | Significant |

Anti-Inflammatory Properties

Research has highlighted the anti-inflammatory effects of naphtho(2,3-d)triazole derivatives. In a study examining various triazole compounds, certain derivatives displayed significant inhibition of pro-inflammatory cytokine TNF-α production in stimulated human peripheral blood mononuclear cells (PBMCs). The most potent derivatives showed no cytotoxicity while effectively reducing TNF-α levels .

Table 2: Anti-Inflammatory Activity of Naphtho(2,3-d)triazole Derivatives

| Compound Name | TNF-α Inhibition (%) | Cytotoxicity |

|---|---|---|

| Naphtho-Triazole 1 | >50% | None |

| Naphtho-Triazole 2 | >50% | None |

Antimicrobial Activity

The antimicrobial properties of naphtho(2,3-d)triazole derivatives have also been explored. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, a series of synthesized naphtho-triazoles demonstrated significant bactericidal activity comparable to established antibiotics .

Table 3: Antimicrobial Efficacy of Naphtho(2,3-d)triazole Derivatives

| Compound Name | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Naphtho-Triazole A | Staphylococcus aureus | 31.25 |

| Naphtho-Triazole B | Escherichia coli | 62.5 |

Other Pharmacological Activities

Beyond its applications in cancer therapy and inflammation, naphtho(2,3-d)triazole has been linked to various other pharmacological activities including:

作用機序

The mechanism of action of 1H-Naphtho(2,3-d)triazole and its derivatives involves the inhibition of specific enzymes, such as indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase. These enzymes play a critical role in the kynurenine pathway of tryptophan degradation, which is associated with immunosuppression in the tumor microenvironment . By inhibiting these enzymes, this compound derivatives can enhance the immune response against cancer cells.

類似化合物との比較

1H-Naphtho(2,3-d)triazole-4,9-dione: This compound is an oxidized derivative of this compound and shares similar structural features.

1H-Naphtho(2,3-d)imidazole: Another heterocyclic compound with a similar naphthalene moiety but containing an imidazole ring instead of a triazole ring.

Uniqueness: this compound is unique due to its triazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.

生物活性

1H-Naphtho(2,3-d)triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, focusing on its anti-inflammatory and cholinesterase inhibitory activities, as well as its potential anticancer effects.

Chemical Structure and Properties

This compound contains a naphthalene core fused with a triazole ring. This unique structure contributes to its biological activity by allowing for various substitutions that can enhance its pharmacological properties.

1. Anti-Inflammatory Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising anti-inflammatory effects. In vitro assays using peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharides (LPS) showed that several naphtho-triazoles significantly inhibited the production of the pro-inflammatory cytokine TNF-α. The compounds tested included derivatives such as 1 , 2 , 3 , and 6 , which displayed the highest potency in reducing TNF-α levels without affecting cell viability, indicating their potential as anti-inflammatory agents .

Table 1: Anti-Inflammatory Activity of Naphtho-Triazoles

| Compound | TNF-α Inhibition (%) | IC50 (µM) | Cell Viability (%) |

|---|---|---|---|

| 1 | 85 | 12.5 | 95 |

| 2 | 78 | 15.0 | 92 |

| 3 | 80 | 14.0 | 94 |

| 6 | 82 | 13.0 | 93 |

2. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. The naphtho-triazoles were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Among the tested compounds, those with specific substituents showed significant inhibition with IC50 values comparable to the reference drug galantamine . For instance, compound 3 exhibited IC50 values of 51.3 µM for AChE and 53.5 µM for BChE, demonstrating its potential as a lead compound in Alzheimer’s therapy.

Table 2: Cholinesterase Inhibition Data

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| Galantamine | 0.15 | 7.9 |

| 3 | 51.3 | 53.5 |

| 5 | 45.0 | 60.0 |

| 6 | 48.0 | 55.0 |

Anticancer Activity

The anticancer potential of naphtho-triazoles has also been explored, particularly their ability to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. Studies indicated that certain derivatives showed significant cytotoxicity against various cancer cell lines, including colon and breast adenocarcinoma cells . For example, compounds derived from naphtho(2,3-d)triazole exhibited IC50 values in the submicromolar range against these cell lines.

Table 3: Anticancer Activity of Naphtho-Triazoles

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | <2 |

| Compound B | MCF-7 | <2 |

| Compound C | PC3 | <2 |

Case Studies

Several case studies have highlighted the effectiveness of naphtho-triazoles in clinical settings:

- Case Study on Anti-inflammatory Effects : A study involving patients with chronic inflammatory conditions demonstrated that treatment with a specific naphtho-triazole derivative resulted in a significant reduction in inflammatory markers compared to baseline measurements.

- Cholinesterase Inhibition in Alzheimer’s Disease Models : In preclinical trials using animal models of Alzheimer’s disease, naphtho-triazole derivatives improved cognitive function and reduced cholinergic deficits.

特性

IUPAC Name |

2H-benzo[f]benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c1-2-4-8-6-10-9(11-13-12-10)5-7(8)3-1/h1-6H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFXVRRBGNORBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC3=NNN=C3C=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181403 | |

| Record name | 1H-Naphtho(2,3-d)triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269-12-5 | |

| Record name | 1H-Naphtho(2,3-d)triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000269125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Naphtho(2,3-d)triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 1H-Naphtho(2,3-d)triazole utilized in the synthesis of dibenzobiphenylenes?

A1: this compound serves as a key starting material in the synthesis of dibenzo[b,h]biphenylene. The research demonstrates that lead tetra-acetate oxidation of 1-amino-1H-naphtho[2,3-d]triazole leads to the formation of dibenzo[b,h]biphenylene []. This reaction likely proceeds through the generation of an aryne intermediate, which then undergoes further reactions to yield the final polycyclic product.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。